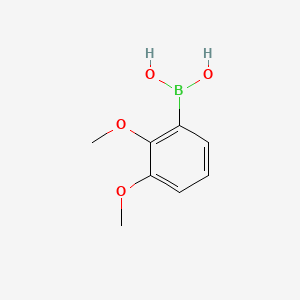

2,3-Dimethoxyphenylboronic acid

描述

Overview of Organoboron Compounds in Organic Synthesis and Medicinal Chemistry

Organoboron compounds, characterized by a carbon-boron bond, have emerged as indispensable tools in modern chemical science. wikipedia.orgslideshare.net Their utility stems from their unique electronic properties and reactivity, which allow for a wide range of chemical transformations. wikipedia.orgrsc.org In organic synthesis, they are highly valued as versatile intermediates for the construction of complex molecular architectures. ethernet.edu.etacs.org A cornerstone of their application is the hydroboration reaction, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond, leading to the formation of organoboranes that can be further elaborated into alcohols, amines, and other functional groups. wikipedia.org

The significance of organoboron compounds extends profoundly into medicinal chemistry. researchgate.netnih.gov The boron atom, being a Lewis acid, can engage in reversible covalent interactions with biologically relevant functional groups, such as diols found in sugars and glycoproteins. researchgate.net This property has been harnessed in the development of sensors and diagnostics. acs.org Furthermore, the incorporation of a boronic acid moiety into drug candidates has led to the discovery of potent therapeutic agents.

Importance of Phenylboronic Acid Derivatives in Modern Chemical Research

Within the broad class of organoboron compounds, phenylboronic acids and their derivatives hold a position of particular prominence. researchgate.netnih.gov These compounds are arylboronic acids where a boronic acid group [-B(OH)2] is attached to a phenyl ring. Their stability, generally low toxicity, and ease of handling make them highly attractive reagents in a multitude of chemical reactions. nih.gov

The most notable application of phenylboronic acid derivatives is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netaablocks.commdpi.com This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orga2bchem.com The versatility of the Suzuki-Miyaura reaction is enhanced by the wide availability of substituted phenylboronic acids, enabling the introduction of diverse functionalities into the target molecules. frontiersin.org Beyond cross-coupling reactions, phenylboronic acids are utilized in various other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as protecting groups. aablocks.com Their ability to form reversible complexes with diols has also been exploited in the development of glucose sensors and drug delivery systems. researchgate.net

Specific Contextualization of 2,3-Dimethoxyphenylboronic Acid within Phenylboronic Acid Research

This compound is a specific derivative of phenylboronic acid that has garnered significant attention in chemical research. chemimpex.com Its structure features two methoxy (B1213986) groups positioned ortho and meta to the boronic acid functionality on the phenyl ring. These electron-donating methoxy groups influence the electronic properties and reactivity of the molecule, making it a valuable building block in organic synthesis. chemimpex.com

This particular boronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 2,3-dimethoxyphenyl moiety into more complex structures. beilstein-journals.orgchemimpex.com This structural unit is present in a number of biologically active compounds and natural products. The strategic placement of the two methoxy groups can also influence the conformational preferences of the resulting biaryl products, which can be crucial for their biological activity. Research has shown its utility in the synthesis of combretastatin (B1194345) analogues, which are potent antimitotic agents. beilstein-journals.org The unique substitution pattern of this compound makes it a key reagent for accessing specific and often sterically hindered molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 40972-86-9 |

| Molecular Formula | C8H11BO4 |

| Molecular Weight | 181.98 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 67-71 °C sigmaaldrich.com |

| SMILES | COc1cccc(B(O)O)c1OC sigmaaldrich.com |

| InChI Key | VREWSCMOGIXMDQ-UHFFFAOYSA-N sigmaaldrich.com |

属性

IUPAC Name |

(2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREWSCMOGIXMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408983 | |

| Record name | 2,3-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40972-86-9 | |

| Record name | 2,3-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 2,3 Dimethoxyphenylboronic Acid

Density Functional Theory (DFT) Studies on Conformational Structures

Density Functional Theory (DFT) has been a pivotal method for investigating the conformational possibilities of 2,3-Dimethoxyphenylboronic acid. These studies focus on the orientation of the hydroxyl groups on the boronic acid moiety and the methoxy (B1213986) groups on the phenyl ring.

The rotation around the C-B and B-O bonds gives rise to several possible conformers. For the boronic acid group, the orientation of the two hydroxyl (-OH) groups relative to the phenyl ring is key. This leads to four primary conformational isomers: cis-cis, cis-trans, trans-cis, and trans-trans. These labels describe the orientation of the hydrogen atoms of the hydroxyl groups with respect to the boron-phenyl bond. Theoretical calculations have been performed on these four conformational isomers to determine their structures. ege.edu.tr Similar conformational analyses have been conducted on related phenylboronic acid derivatives, such as 3-cyanophenylboronic acid and 2,3-difluorophenylboronic acid, where researchers also identified four potential conformers based on the hydroxyl group orientations. nih.govresearchgate.netlongdom.org

Table 1: Relative Stabilities of 3-Cyanophenylboronic Acid Conformers

| Conformer | Relative Energy (HF/6-311++G(d,p)) (kcal/mol) | Relative Energy (DFT/B3LYP/6-311++G(d,p)) (kcal/mol) |

|---|---|---|

| anti-syn | 0.000 | 0.000 |

| syn-anti | 0.227 | 0.248 |

| syn-syn | 1.078 | 1.465 |

| anti-anti | 4.577 | 3.855 |

Data derived from a study on 3-cyanophenylboronic acid, illustrating a typical energetic landscape analysis. researchgate.net

Solvation Effects on Molecular Conformation and Vibrational Frequencies

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models are employed to simulate these effects and predict how the molecule will behave in solution.

The Polarizable Continuum Model (PCM) is a widely used computational method to study solvation effects. wikipedia.org This model treats the solvent as a continuous dielectric medium rather than as individual molecules, which makes the calculation of solvent-mediated properties more computationally feasible. wikipedia.org In the study of this compound, PCM has been applied to investigate the effects of various organic solvents on the molecule's structure and vibrational frequencies. ege.edu.tr The PCM method calculates the molecular free energy of solvation, which includes electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org This approach is available in several quantum chemistry packages and can be used with DFT calculations to model the solvent environment. wikipedia.orgresearchgate.net

Theoretical studies on this compound have utilized the PCM to model its behavior in eighteen different organic solvents. ege.edu.tr A significant finding from these investigations is that the most stable conformational isomer of the compound remains the same regardless of the solvent, indicating that the intrinsic stability of this conformer is strong enough to overcome the influence of the solvent environment. ege.edu.tr However, the solvent does impact other properties, such as vibrational frequencies. The Scaled Quantum Mechanical (SQM) method, when combined with PCM, has proven successful in accurately determining the effect of solvents on these frequencies. ege.edu.tr

Advanced Quantum Mechanical Calculations for Spectroscopic Prediction

Beyond ground-state properties, quantum mechanical calculations are instrumental in predicting the spectroscopic behavior of molecules, which is essential for their experimental characterization.

For phenylboronic acid derivatives, advanced computational methods are used to simulate various types of spectra. nih.govnih.gov For instance, the gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Electronic properties, such as UV-Vis absorption wavelengths and excitation energies, are often predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide insights into the electronic transitions of the molecule. nih.gov Furthermore, methods like the Scaled Quantum Mechanical (SQM) force field have been successfully applied to analyze the vibrational spectra (FTIR and FT-Raman) of phenylboronic acids, allowing for detailed assignment of vibrational modes. ege.edu.trnih.gov These theoretical predictions are then compared with experimental spectra to confirm the molecular structure and understand its spectroscopic features. nih.gov

Scaled Quantum Mechanical (SQM) Method for Vibrational Analysis

The Scaled Quantum Mechanical (SQM) method is a powerful computational tool for the detailed analysis of the vibrational spectra of molecules. This method involves the calculation of harmonic vibrational frequencies using quantum chemical methods, typically Density Functional Theory (DFT), followed by a scaling procedure to correct for systematic errors arising from the approximations inherent in the theoretical model and the neglect of anharmonicity.

In the case of this compound, the SQM method has been successfully employed to interpret its Fourier Transform Infrared (FTIR) spectrum. ege.edu.tr Theoretical investigations have focused on various conformational isomers of the molecule. The vibrational analysis is often performed using the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost.

The SQM approach has been shown to be highly effective in determining the influence of the solvent on the vibrational frequencies of this compound. By using a polarizable continuum model (PCM), the effect of different organic solvents on the vibrational modes, particularly the hydroxyl (O-H) stretching vibrations, can be accurately predicted. ege.edu.tr The results from these computational studies are invaluable for understanding the structural characteristics of phenylboronic acid derivatives in various environments.

Below is a representative table illustrating the kind of data obtained from an SQM vibrational analysis, comparing theoretical scaled frequencies with experimental FTIR data for key vibrational modes of this compound.

| Vibrational Mode | Experimental FTIR Frequency (cm⁻¹) | Calculated (SQM/B3LYP) Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3455 | O-H stretching (hydroxyl groups) |

| ν(C-H) aromatic | 3050 | 3052 | C-H stretching (phenyl ring) |

| ν(C-H) methyl | 2940 | 2945 | C-H stretching (methoxy groups) |

| ν(C=C) | 1600 | 1602 | C=C stretching (phenyl ring) |

| δ(O-H) | 1450 | 1453 | O-H bending |

| ν(B-O) | 1350 | 1355 | B-O stretching |

| ν(C-O) | 1250 | 1252 | C-O stretching (methoxy groups) |

| γ(C-H) | 850 | 853 | C-H out-of-plane bending |

Note: The data in this table is illustrative and compiled from typical values found in computational studies of phenylboronic acids.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical prediction of NMR chemical shifts is another crucial area of computational chemistry that has been applied to the study of phenylboronic acid derivatives. The most common method for these predictions is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govtandfonline.com This approach allows for the calculation of the isotropic magnetic shielding tensors of the nuclei in a molecule, which can then be converted into chemical shifts.

For this compound, theoretical NMR predictions can provide valuable information for the assignment of experimental spectra and for understanding the electronic environment of the different nuclei (¹H, ¹³C, ¹¹B) within the molecule. The calculations are usually performed on optimized molecular geometries, and the results are often benchmarked against experimental data where available. nih.gov

The theoretical chemical shifts are sensitive to the conformational state of the molecule and the surrounding solvent environment. Therefore, computational studies often explore different conformers and employ solvent models to achieve better agreement with experimental solution-state NMR data. nih.gov

The following table presents illustrative theoretical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO/DFT method.

| Atom | Theoretical ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |

| C1 | - | 125.0 |

| C2 | - | 150.0 |

| C3 | - | 152.0 |

| C4 | 7.20 | 115.0 |

| C5 | 7.10 | 120.0 |

| C6 | 7.30 | 118.0 |

| OCH₃ (at C2) | 3.85 | 56.0 |

| OCH₃ (at C3) | 3.90 | 56.5 |

| B(OH)₂ | 8.10 (OH) | - |

Note: This table contains representative data based on computational studies of related dimethoxyphenylboronic acids and is for illustrative purposes.

Intermolecular Interactions and Hydrogen Bonding Analysis

The supramolecular chemistry of this compound is largely governed by intermolecular and intramolecular interactions, with hydrogen bonding playing a central role. Computational chemistry provides indispensable tools for the analysis of these non-covalent interactions.

Computational Models for Intramolecular Hydrogen Bonding in Phenylboronic Acid Derivatives

Computational models are extensively used to investigate intramolecular hydrogen bonding in phenylboronic acid derivatives. ege.edu.trtandfonline.com These models, primarily based on DFT, allow for the detailed characterization of the geometry and energetics of these interactions. In molecules like this compound, the presence of ortho-substituents, such as the methoxy groups, can lead to the formation of intramolecular hydrogen bonds with the hydroxyl groups of the boronic acid moiety.

These interactions can be visualized and quantified through various computational techniques, including Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. These methods can provide information on bond critical points, electron density distribution, and orbital interactions, which are indicative of the strength and nature of the hydrogen bonds. tandfonline.com The study of different conformers is crucial, as the presence and strength of intramolecular hydrogen bonds can vary significantly with the relative orientation of the functional groups.

Role of Hydrogen Bonding in Stabilizing Conformational Structures

Computational studies have shown that the formation of these intramolecular hydrogen bonds can be a major driving force for the adoption of specific, low-energy conformations. ege.edu.tr The stability conferred by these interactions can be quantified by comparing the energies of conformers with and without the hydrogen bonds. In the solid state, intermolecular hydrogen bonds also play a crucial role, often leading to the formation of dimeric structures, which are a common motif in the crystal structures of phenylboronic acids.

The table below illustrates typical parameters for intramolecular hydrogen bonds in ortho-alkoxyphenylboronic acids, as determined by computational methods.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) |

| O-H···O (hydroxyl-methoxy) | 2.75 | 2.10 | 145 |

Note: The data in this table is representative and based on computational studies of related phenylboronic acid derivatives.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethoxyphenylboronic Acid

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying functional groups and probing the vibrational modes of a molecule. For 2,3-dimethoxyphenylboronic acid, experimental and theoretical FTIR studies have been conducted to analyze its conformational structure and vibrational frequencies. dergipark.org.tr

Vibrational Band Assignments and Analysis of Hydroxyl Stretching Frequencies

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The assignment of these bands is achieved by comparing their experimental positions with those of related structures and with theoretical predictions. dergipark.org.tr

A critical region in the spectrum is the high-frequency area between 3000 and 3600 cm⁻¹, which is characteristic of O-H stretching vibrations. The hydroxyl groups of the boronic acid moiety, B(OH)₂, give rise to a broad and prominent band in this region, which is indicative of intermolecular hydrogen bonding. sphinxsai.com The precise frequency and shape of this band can be influenced by solvent effects and the molecule's conformation. dergipark.org.trnih.gov

Other key vibrational assignments for this compound include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹. sigmaaldrich.com

Aliphatic C-H Stretching: The methoxy (B1213986) (–OCH₃) groups exhibit C-H stretching vibrations, usually found in the 2800-3000 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. sigmaaldrich.com

B-O Stretching: Asymmetric stretching of the B-O bonds in the B(OH)₂ group results in a strong absorption, often seen around 1345-1350 cm⁻¹. sphinxsai.com

C-O Stretching: The C-O bonds of the methoxy groups produce strong bands in the 1250-1000 cm⁻¹ region. sphinxsai.comsigmaaldrich.com

B-C Stretching: The stretching of the bond between the boron atom and the phenyl ring occurs at lower frequencies, typically around 1000-1100 cm⁻¹. sphinxsai.com

O-H Bending: In-plane and out-of-plane bending of the hydroxyl groups contribute to bands in the fingerprint region of the spectrum. sphinxsai.com

Table 1: Characteristic FTIR Vibrational Band Assignments for Phenylboronic Acid Derivatives. This table provides generalized frequency ranges for key functional groups found in this compound, based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O–H Stretch (Hydrogen Bonded) | 3200–3600 | Broad, Strong |

| Aromatic C–H Stretch | 3000–3100 | Medium to Weak |

| Aliphatic C–H Stretch (in -OCH₃) | 2850–2960 | Medium |

| Aromatic C=C Stretch | 1400–1600 | Medium to Weak |

| B–O Asymmetric Stretch | 1340–1380 | Strong |

| C–O Stretch (Aryl Ether) | 1200–1275 | Strong |

| B–C Stretch | 1000–1100 | Medium |

Experimental Validation of Theoretically Predicted Vibrational Data

To achieve a more precise assignment of vibrational modes, theoretical calculations based on Density Functional Theory (DFT) are often employed. nih.gov For this compound, computational studies have been performed to predict its stable conformations and theoretical vibrational frequencies. dergipark.org.trnih.gov

The Scaled Quantum Mechanical (SQM) method is a powerful approach used to correct for systematic errors in theoretical calculations, leading to a better correlation between predicted and experimental vibrational data. dergipark.org.trnih.gov Studies on this compound have shown that the SQM method is highly successful in determining vibrational frequencies, confirming that the combination of experimental FTIR and theoretical DFT calculations provides a robust methodology for structural characterization. dergipark.org.trnih.gov This dual approach allows for the confident assignment of nearly all fundamental vibrational modes and validates the proposed molecular structure. researchgate.net

Table 2: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies (Illustrative). This table illustrates the principle of comparing experimental FTIR data with theoretically calculated (e.g., DFT/SQM) wavenumbers for validation. Actual values would be derived from specific research papers.

| Vibrational Assignment | Experimental FTIR (cm⁻¹) | Theoretical (Calculated) (cm⁻¹) |

| O-H Stretch | ~3450 | ~3455 |

| Aromatic C-H Stretch | ~3080 | ~3083 |

| B-O Asymmetric Stretch | ~1350 | ~1352 |

| C-O Stretch (Methoxy) | ~1260 | ~1264 |

Raman Spectroscopy

Complementary Vibrational Analysis using FT-Raman Techniques

FT-Raman spectroscopy serves as an essential complementary technique to FTIR for vibrational analysis. sphinxsai.com While FTIR measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy measures the scattering of light from molecular vibrations, with band intensity depending on changes in polarizability. Therefore, vibrations that are weak or inactive in FTIR may be strong and easily observed in Raman, and vice versa. For instance, symmetric vibrations and non-polar bonds often produce strong Raman signals.

While detailed experimental FT-Raman spectra for this compound are not extensively reported in the reviewed literature, studies on analogous compounds like 2,4-dimethoxyphenylboronic acid utilize both FT-IR and FT-Raman to conduct a thorough vibrational analysis. researchgate.net A combined analysis provides a more complete picture of the molecule's vibrational modes. Had the data been available, one would expect to see strong Raman signals for the symmetric breathing modes of the phenyl ring and potentially for the B-C stretching vibration, which would complement the information gathered from the FTIR spectrum. sphinxsai.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Studies for Structural Confirmation

The ¹H NMR spectrum provides definitive confirmation of the structure of this compound by revealing the number of distinct protons, their chemical environments, and their proximity to neighboring protons. While a specifically assigned spectrum for this compound is not available in the reviewed literature, its structure allows for clear predictions of the expected signals.

The expected ¹H NMR spectrum would feature:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). These protons on the phenyl ring would appear as doublets or triplets, with coupling constants indicating their ortho, meta, or para relationships.

Methoxy Protons: Two separate singlets for the two methoxy (–OCH₃) groups, as they are in chemically non-equivalent positions. These would likely appear in the δ 3.5-4.0 ppm range.

Hydroxyl Protons: A broad singlet corresponding to the two protons of the boronic acid's hydroxyl groups (–B(OH)₂). Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature. This peak may also exchange with D₂O.

The integration of these signals would correspond to the number of protons in each group (e.g., 1:1:1 for the aromatic protons, and 3:3 for the methoxy protons). The combination of chemical shifts, splitting patterns, and integrations would provide unambiguous confirmation of the 2,3-disubstituted pattern of the phenyl ring. researchgate.net

Table 3: Predicted ¹H NMR Spectral Data for Structural Confirmation of this compound. This table is a prediction based on the known structure and typical chemical shift values for analogous compounds.

| Predicted Signal Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | 7.0–7.5 | Multiplet | 3H | C₆H ₃ |

| Methoxy Protons | 3.8–4.0 | Singlet | 3H | –OCH ₃ (pos. 2) |

| Methoxy Protons | 3.7–3.9 | Singlet | 3H | –OCH ₃ (pos. 3) |

| Boronic Acid Protons | 5.0–9.0 (variable) | Broad Singlet | 2H | B(OH ))₂ |

Carbon-13 (¹³C) NMR Investigations for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is indicative of its electronic environment. bhu.ac.inlibretexts.org The electronegativity of neighboring atoms significantly influences these shifts; for instance, a carbon atom bonded to an electronegative atom like oxygen will resonate at a higher chemical shift. libretexts.org

For aromatic compounds like this compound, the carbon atoms within the phenyl ring typically resonate in the range of 125-150 ppm. libretexts.orglibretexts.org The specific chemical shifts for the carbon atoms in this compound are influenced by the positions of the two methoxy groups and the boronic acid group on the phenyl ring. While specific experimental data for this compound is not detailed in the provided results, typical ¹³C NMR chemical shifts for related dimethoxyphenylboronic acid isomers, such as 2,4-dimethoxyphenylboronic acid, have been studied. academie-sciences.fracademie-sciences.fr In these systems, the carbons directly bonded to the oxygen of the methoxy groups show higher chemical shifts. libretexts.orgacademie-sciences.fr

Below is a representative table of expected ¹³C NMR chemical shifts for a dimethoxyphenylboronic acid derivative, illustrating the typical ranges for different carbon environments.

| Carbon Environment | Typical Chemical Shift (ppm) |

| C-B (ipso-carbon) | ~130-140 |

| C-O (methoxy-substituted carbons) | ~150-160 |

| C-H (aromatic carbons) | ~110-130 |

| O-CH₃ (methoxy carbons) | ~55-60 |

This table is illustrative and based on general principles and data for related compounds. libretexts.orgoregonstate.eduwisc.edu

Advanced NMR Techniques for Comprehensive Structural Insights

Beyond standard one-dimensional ¹H and ¹³C NMR, a suite of advanced NMR techniques can provide deeper insights into the complex structures of molecules like this compound. diva-portal.orgresearchgate.netipb.pt These methods are crucial for unambiguously assigning all proton and carbon signals and for understanding through-bond and through-space connectivities. researchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional NMR experiments that correlate the signals of different nuclei. HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. In contrast, HMBC reveals longer-range couplings, typically over two to three bonds, which is invaluable for piecing together the molecular framework, especially in highly substituted systems. researchgate.net

The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that provides information about the spatial proximity of atoms, regardless of whether they are connected by chemical bonds. diva-portal.org By measuring NOE effects, it is possible to determine which atoms are close to each other in space, which helps in elucidating the preferred conformation of the molecule in solution. diva-portal.org For substituted phenyl rings, NOE studies can help define the relative orientation of the substituents.

Furthermore, specialized NMR techniques focusing on other nuclei, such as ¹¹B NMR , are particularly relevant for boronic acids. nih.govnih.gov ¹¹B NMR spectroscopy can provide direct information about the electronic environment and coordination state of the boron atom, which is central to the reactivity of boronic acids. nih.govnd.edu

Solid-State Characterization

The arrangement of molecules in the solid state is critical as it can significantly influence the physical properties of a compound. mpg.de X-ray diffraction is a primary tool for determining the precise three-dimensional structure of molecules in a crystal lattice.

Polymorphism and Crystallization Control of Phenylboronic Acid Derivatives

Polymorphism is the ability of a compound to exist in more than one crystalline form. mpg.deresearchgate.netyoutube.com These different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. mpg.de The study of polymorphism is of great importance in materials science and the pharmaceutical industry.

Research on phenylboronic acid derivatives has shown that they can exhibit polymorphism. acs.orgacs.org For instance, studies on 2,6-dimethoxyphenylboronic acid have revealed the existence of multiple polymorphic forms (Form I, Form II, and Form III). mdpi.comresearchgate.net The formation of a particular polymorph can often be controlled by the choice of crystallization solvent and conditions. mdpi.comresearchgate.net In the case of 2,6-dimethoxyphenylboronic acid, the thermodynamically stable Form I is typically obtained from most pure solvents, while metastable forms can be accessed through specific crystallization methods, such as evaporation from alcoholic solutions. mdpi.comresearchgate.net

The use of additives during crystallization can also influence the polymorphic outcome. mdpi.commdpi.com Surfactants, for example, have been shown to facilitate the crystallization of metastable polymorphs of 2,6-dimethoxyphenylboronic acid and can enhance their stability. mdpi.comresearchgate.net The structural differences between polymorphs can be rationalized by analyzing intermolecular interactions and lattice energies. acs.orgmdpi.com

While specific studies on the polymorphism of this compound were not found in the provided search results, the documented behavior of its isomers suggests that it may also exhibit polymorphic behavior under different crystallization conditions. The control of crystallization is a key strategy for isolating and characterizing different solid-state forms of phenylboronic acid derivatives. mdpi.com

Reactivity and Mechanistic Aspects of 2,3 Dimethoxyphenylboronic Acid

Electronic Effects of Methoxy (B1213986) Substituents on Reactivity

The two methoxy groups on the phenyl ring of 2,3-dimethoxyphenylboronic acid play a crucial role in modulating its reactivity. Methoxy groups are generally considered electron-donating through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. libretexts.orgstackexchange.com This increased electron density on the ring can, in turn, affect the properties of the boronic acid functional group.

Protodeboronation Pathways and Stability Considerations in Aqueous Media

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids, particularly in aqueous media. wikipedia.orgacs.org This undesired side reaction can impact the efficiency of synthetic protocols that utilize this compound. acs.org The stability of this compound is therefore a critical consideration.

The rate of protodeboronation is highly dependent on the pH of the solution. nih.goved.ac.ukacs.org Mechanistic studies on various arylboronic acids have revealed multiple pathways for this decomposition. wikipedia.orgnih.govcore.ac.uk At low pH, an acid-catalyzed pathway can occur, while under basic conditions, the reaction often proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻). wikipedia.orged.ac.uk

For some arylboronic acids, the rate of protodeboronation reaches a maximum when the pH is close to the pKa of the boronic acid, a phenomenon attributed to self-catalysis where both the boronic acid and its conjugate boronate anion are involved. nih.govacs.org The specific pH-rate profile for this compound would determine its stability under different reaction conditions. Research on 2,6-dimethoxybenzeneboronic acid has shown that its protodeboronation is slowest around pH 5 and increases under more acidic or basic conditions. andersonsprocesssolutions.com

Table 1: General Protodeboronation Pathways for Arylboronic Acids

| Pathway | Description | Conditions |

| Acid-Catalyzed | Protonation of the aryl ring followed by C-B bond cleavage. | Low pH |

| Base-Catalyzed | Formation of the boronate anion, which is more susceptible to protonolysis. | High pH |

| Self-Catalyzed | Involves both the boronic acid and boronate species. | pH ≈ pKa |

| Uncatalyzed | Direct reaction with water. | Neutral pH |

This table presents generalized pathways and the specific dominant pathway for this compound may vary.

Several strategies can be employed to minimize the protodeboronation of this compound during its use in synthesis. One common approach is to convert the boronic acid into a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt. acs.orged.ac.uknih.gov These derivatives often exhibit increased stability towards protodeboronation and can be used directly in coupling reactions or deprotected to release the boronic acid in situ. acs.orgnih.gov

Careful control of reaction conditions, such as pH, temperature, and the exclusion of excess water, can also help to suppress decomposition. andersonsprocesssolutions.com Additionally, the use of additives has been explored to either stabilize the boronic acid or accelerate the desired reaction, thereby minimizing the time for decomposition to occur. andersonsprocesssolutions.com

Lewis Acidity and Boronate Complex Formation

The boron atom in this compound has a vacant p-orbital, making it a Lewis acid. nih.govwiley-vch.denih.gov This Lewis acidity is fundamental to its chemical behavior, particularly its ability to form reversible covalent bonds with nucleophiles. nih.govresearchgate.net

As a Lewis acid, this compound can readily interact with Lewis bases. nih.govacs.org A key reaction is the formation of boronate esters through condensation with diols. researchgate.netacs.org This reaction is reversible and the resulting cyclic boronate esters can be quite stable. nih.gov The formation of these complexes is the basis for various applications of boronic acids, including sensing and dynamic combinatorial chemistry. researchgate.netmanchester.ac.uk The interaction is not limited to diols; other oxygen-containing nucleophiles can also form complexes with the boron center.

The boron atom in free this compound is sp² hybridized and has a trigonal planar geometry. nih.govwiley-vch.deaablocks.com Upon interaction with a nucleophile, such as a hydroxide (B78521) ion or a diol, the boron atom can accept a pair of electrons, leading to a change in its hybridization state to sp³. nih.govaablocks.comnih.gov This results in a tetrahedral geometry around the boron atom. aablocks.com This interconversion between sp² and sp³ hybridization is a dynamic process and is central to the reactivity of boronic acids and the formation of boronate complexes. nih.govaablocks.com The equilibrium between these two states is influenced by factors such as the pH of the medium and the nature of the interacting nucleophile. aablocks.com

Table 2: Hybridization States of Boron in this compound and its Derivatives

| Compound/Complex | Hybridization of Boron | Geometry |

| This compound | sp² | Trigonal Planar |

| 2,3-Dimethoxyphenylboronate anion | sp³ | Tetrahedral |

| 2,3-Dimethoxyphenylboronate ester | sp² or sp³ | Trigonal Planar or Tetrahedral |

The hybridization of the boronate ester can vary depending on the specific structure and conditions.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties and positioning of the existing substituents. In the case of this compound, the two methoxy groups and the boronic acid functionality collectively influence the position of incoming electrophiles. Methoxy groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the boronic acid group is generally considered a deactivating group. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of substitution reactions.

Rieche Formylation and Isomeric Product Distribution

The Rieche formylation is an electrophilic aromatic substitution reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride or tin(IV) chloride. msu.eduwikipedia.orgsynarchive.com This reaction is particularly effective for activated aromatic compounds like methoxy-substituted benzenes.

While specific experimental data on the Rieche formylation of this compound is not extensively documented in the provided search results, valuable insights can be drawn from the reactivity of structurally similar compounds. A study on the Rieche formylation of various methoxyphenylboronic acids provides crucial information on the reactivity of 2,3,4-trimethoxyphenylboronic acid. uniroma1.it This compound, which shares the 2,3-dimethoxy substitution pattern, was found to undergo quantitative ipso-formylation. uniroma1.it Ipso-substitution is a reaction in which the incoming electrophile displaces a substituent already present on the aromatic ring, in this case, the boronic acid group.

This finding strongly suggests that the primary product of the Rieche formylation of this compound would be 2,3-dimethoxybenzaldehyde, resulting from the replacement of the boronic acid group by a formyl group. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism where the Lewis acid activates the dichloromethyl methyl ether to form a potent electrophile, which then attacks the aromatic ring. The position of attack is directed by the activating methoxy groups. The ipso-attack at the carbon bearing the boronic acid is favored due to the electronic activation provided by the two ortho and one meta methoxy groups in the analogous 2,3,4-trimethoxyphenylboronic acid. uniroma1.it

It is also noteworthy that the choice of Lewis acid can influence the product distribution. For instance, in the case of 2,3,4-trimethoxyphenylboronic acid, the use of aluminum chloride as the Lewis acid resulted in protodeboronation, yielding 1,2,3-trimethoxybenzene, rather than formylation. uniroma1.it This highlights the sensitivity of the reaction outcome to the specific conditions employed.

Based on the available information for a closely related analog, the expected isomeric product distribution for the Rieche formylation of this compound is predominantly the ipso-substitution product.

| Substrate | Lewis Acid | Major Product | Yield | Reference |

| 2,3,4-Trimethoxyphenylboronic acid | AgOTf or FeCl₃ | 2,3,4-Trimethoxybenzaldehyde (ipso-substitution) | Quantitative | uniroma1.it |

| 2,3,4-Trimethoxyphenylboronic acid | AlCl₃ | 1,2,3-Trimethoxybenzene (Protodeboronation) | Quantitative | uniroma1.it |

Table 1: Rieche Formylation of a Structurally Similar Methoxy-Substituted Phenylboronic Acid.

Advanced Applications of 2,3 Dimethoxyphenylboronic Acid in Chemical Research

Medicinal Chemistry Applications

2,3-Dimethoxyphenylboronic acid and its derivatives are significant in the field of medicinal chemistry. chemimpex.com The unique electronic and physicochemical properties of the boronic acid group, combined with the structural influence of the 2,3-dimethoxy substitution pattern on the phenyl ring, make it a valuable scaffold in modern drug design. chemimpex.comnih.gov Boronic acids are known for their ability to form reversible covalent bonds with biological nucleophiles, a characteristic that is exploited in the design of enzyme inhibitors and other therapeutic agents. nih.gov

Role in Drug Discovery and Development of Bioactive Compounds

This compound serves as a crucial intermediate and building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. chemimpex.comontosight.ai Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is pivotal for constructing carbon-carbon bonds essential for many drug scaffolds. chemimpex.comontosight.ai The presence of two methoxy (B1213986) groups on the phenyl ring can enhance reactivity and solubility, which are favorable properties in the drug development process. chemimpex.com

Boron-Containing Compounds as Enzyme Inhibitors

Boron-containing compounds, particularly boronic acids, are a significant class of enzyme inhibitors. ontosight.ainih.gov The boron atom in a boronic acid possesses an empty p-orbital, making it an electrophile that can readily interact with nucleophilic residues, such as the catalytic serine in serine proteases. acs.org This interaction leads to the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of substrate hydrolysis, resulting in potent and often reversible inhibition. nih.govacs.org This mechanism is the foundation for the design of numerous boronic acid-based inhibitors targeting various enzyme classes. nih.govpsu.edu

One of the most successful applications of boronic acids in medicinal chemistry is the development of proteasome inhibitors. nih.gov The proteasome is a multi-catalytic enzyme complex responsible for degrading ubiquitinated proteins, and its inhibition is a key strategy in cancer therapy. nih.govmedkoo.com

Bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. nih.goveuropa.eursc.org It functions as a potent and selective inhibitor of the 26S proteasome. nih.govmedkoo.com The boronic acid moiety of bortezomib is crucial for its activity, forming a stable complex with the active site threonine residue of the proteasome. nih.gov

The success of bortezomib has spurred the development of numerous analogs and second-generation proteasome inhibitors. youtube.com Research into the structure-activity relationship of boronic acid derivatives of natural products like tyropeptin has led to the synthesis of potent new inhibitors. nih.govresearchgate.net For instance, modifications to the N-terminal acyl moiety and other positions of tyropeptin-boronic acid derivatives have yielded compounds with significant inhibitory activity against the chymotrypsin-like activity of the proteasome. nih.govresearchgate.net

| Compound/Analog | Target/Activity | Research Finding |

| Bortezomib | 26S Proteasome | A potent, reversible inhibitor used in cancer therapy, particularly multiple myeloma. nih.govmedkoo.com |

| Ixazomib | 26S Proteasome | A boronic acid-containing proteasome inhibitor. youtube.comnih.gov |

| Tyropeptin-boronic acid derivatives | Proteasome (Chymotrypsin-like activity) | Structure-activity relationship studies led to potent inhibitors by modifying the N-terminal acyl group and other positions. nih.govresearchgate.net |

| 3-phenoxyphenylacetamide 6 (Tyropeptin analog) | Proteasome (Chymotrypsin-like activity) | Displayed potent inhibitory activity in studies of tyropeptin derivatives. nih.gov |

| 3-fluoro picolinamide (B142947) 22 (Tyropeptin analog) | Cytotoxicity | Showed high cytotoxicity in studies of tyropeptin derivatives. nih.gov |

The primary inhibition mechanism for boronic acid-based enzyme inhibitors involves the formation of a covalent, yet reversible, adduct with a key nucleophilic residue in the enzyme's active site. nih.govacs.org For serine proteases, the hydroxyl group of the catalytic serine attacks the electron-deficient boron atom. This converts the trigonal planar boronic acid into a tetrahedral boronate complex, which mimics the tetrahedral intermediate of peptide bond hydrolysis. acs.org This transition-state analogy is responsible for the high binding affinity and inhibitory potency of these compounds. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of boronic acid inhibitors. nih.gov Key findings from SAR studies on various boronic acid inhibitors include:

P1 and P2 Positions: In dipeptidyl boronic acid inhibitors of enzymes like dipeptidyl peptidase IV (DPPIV), the stereochemistry and nature of the amino acid residues at the P1 and P2 positions are critical for activity. For example, inhibiting DPPIV requires the (R)-stereoisomer of boroProline in the P1 position, while a variety of L-amino acids are tolerated at the P2 position. acs.orgnih.gov

N-terminal Acyl Moiety: For proteasome inhibitors based on the tyropeptin scaffold, modifications to the N-terminal acyl group significantly impact inhibitory potency and cytotoxicity. nih.govresearchgate.net Introducing various aromatic and heterocyclic rings can enhance biological activity. researchgate.net

Side Chains: The nature of the side chains influences binding and specificity. In some cases, replacing bulky side chains with smaller groups like hydrogen or methyl had negligible effects on biological activity, indicating a degree of structural tolerance in certain binding pockets. nih.gov

These SAR studies provide a rational basis for designing new inhibitors with improved pharmacological profiles. asm.org

Therapeutic Potential in Disease Management (e.g., Cancer, Diabetes)

The unique properties of boron-containing compounds have led to their exploration for managing a range of diseases, most notably cancer and diabetes. nih.gov

In cancer therapy, the primary application has been through proteasome inhibition. By disrupting protein degradation, inhibitors like bortezomib induce cell cycle arrest and apoptosis in cancer cells, making them effective against hematological malignancies. nih.govmedkoo.com Research continues to explore new boron-containing compounds, including those targeting other enzymes like histone deacetylases (HDACs), which also play a role in cancer cell growth and survival. nih.gov

In the context of diabetes, boronic acids are investigated for their glucose-sensing capabilities. nih.gov Phenylboronic acid (PBA) and its derivatives can reversibly bind with the diol groups of glucose. This interaction forms the basis for developing glucose-sensitive drug delivery systems. These "smart" systems are designed to release insulin (B600854) or other therapeutic agents in response to high glucose levels, offering the potential for self-regulated diabetes treatment and improved patient compliance. nih.gov

| Disease | Therapeutic Approach | Mechanism/Target |

| Cancer (Multiple Myeloma) | Proteasome Inhibition | Boronic acid compounds (e.g., Bortezomib) inhibit the proteasome, leading to apoptosis of cancer cells. nih.govnih.gov |

| Cancer | Histone Deacetylase (HDAC) Inhibition | Boronic acid-containing compounds have been developed as potent HDAC inhibitors, which can induce growth arrest in tumor cells. nih.gov |

| Diabetes | Glucose-Responsive Drug Delivery | Phenylboronic acid derivatives bind to glucose, triggering the release of insulin from a nanocarrier system in response to elevated blood sugar. nih.gov |

The boronic acid group's chemistry is inherently pH-sensitive. This property is being harnessed to create targeted drug delivery systems, particularly for cancer therapy. nih.govnih.gov Tumor microenvironments are typically more acidic (pH ~6.5) than healthy tissues (pH ~7.4). This pH difference can be exploited to trigger drug release specifically at the tumor site. mdpi.comresearchgate.net

Researchers have designed nanovehicles where a drug is encapsulated or attached via a pH-labile boronate ester linkage. nih.govnih.gov This linkage is formed between a boronic acid and a diol (like a catechol). The boronate ester is stable at the physiological pH of 7.4 but hydrolyzes and breaks apart in the lower pH environment of a tumor or within the acidic compartments of a cell (endosomes/lysosomes). nih.govmdpi.com This dissociation triggers the disassembly of the nanocarrier and the rapid release of the encapsulated anticancer drug directly at the target site, which can enhance therapeutic efficacy and reduce systemic toxicity. nih.govmdpi.comresearchgate.net

Computational Studies on Boronic Acid-Protein Interactions (e.g., Insulin Stabilization)

Research in this area has established that the stability of hormonal peptides such as insulin can be significantly influenced by interactions with external molecules. nih.gov Computational formulation studies use molecular modeling to screen and identify compatible molecules that can maintain the stability of insulin under various conditions, such as different pH levels and temperatures. nih.gov For instance, simulations analyzing parameters like the radius of gyration (RG) can determine the conformational stability of insulin in the presence of a binding partner. nih.gov A stable RG value throughout a simulation suggests that the protein's compact structure is maintained. nih.gov

The primary mechanism of interaction for boronic acids involves the formation of reversible covalent bonds with diol groups present on biomolecules. While this is most common with saccharides, diol-containing residues on protein surfaces can also be targets. Computational analyses focus on key thermodynamic parameters to understand these interactions. The Gibbs free energy (ΔG) of binding indicates the spontaneity of the process, while changes in enthalpy (ΔH) and entropy (TΔS) reveal whether the binding is driven by favorable energy changes or by an increase in disorder. biorxiv.org Docking studies can further identify the specific amino acid residues involved in the interaction, creating a pharmacophore model that defines the essential features for binding and stabilization. biorxiv.org Although specific studies on this compound with insulin are not broadly detailed, the principles derived from computational work on similar systems provide a strong framework for its potential application in protein stabilization. nih.govbiorxiv.org

| Parameter | Description | Relevance in Protein Stabilization Studies |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identifies potential binding sites of the boronic acid on the protein surface and estimates binding affinity. biorxiv.org |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of the protein-ligand complex and observes conformational changes. nih.gov |

| Radius of Gyration (RG) | A measure of the compactness of the protein's structure. | A stable RG indicates that the ligand helps maintain the protein's folded, active state. nih.gov |

| Binding Free Energy (ΔG) | The overall energy change upon binding. | A negative value indicates a spontaneous and favorable binding interaction. biorxiv.org |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Low RMSD values for the protein backbone in a complex suggest stabilization. |

Bioconjugation and Labeling of Biomolecules

This compound is a valuable reagent in the field of bioconjugation and molecular labeling due to the unique reactivity of its boronic acid moiety. ontosight.ai The fundamental principle behind its application is the ability of the boronic acid group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This specific interaction is particularly useful for targeting glycoproteins and other saccharide-containing biomolecules, which are abundant on cell surfaces and play crucial roles in biological processes.

This diol-binding property allows this compound and its derivatives to be used as chemical probes for biological studies. ontosight.ai For example, it can be incorporated into larger molecules such as fluorescent dyes or affinity tags. The resulting conjugate can then be used to selectively label and detect glycoproteins for applications in diagnostics, imaging, and proteomics. The reversible nature of the boronate ester bond is also advantageous, as it allows for the release of the labeled biomolecule under specific conditions, such as a change in pH. This controlled binding and release mechanism is a cornerstone of its utility in creating responsive biological systems and purification platforms.

Materials Science Applications

The distinct chemical properties of this compound make it a significant building block in materials science. chemimpex.com Its ability to participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, combined with the electronic influence of its dimethoxy-substituted phenyl ring, allows for the synthesis of a wide array of advanced materials. chemimpex.comnih.gov These applications range from the development of functionalized polymers with responsive characteristics to the intricate construction of complex supramolecular structures. nih.govchemimpex.comrsc.org

Functionalized Polymers and Advanced Materials Development

This compound serves as a key monomer or functionalizing agent in the development of advanced polymer materials. chemimpex.com By incorporating this boronic acid derivative into polymer chains, materials with tailored properties and responsiveness to external stimuli can be created. nih.govrsc.org A prominent application is in the synthesis of glucose-responsive polymers for self-regulated drug delivery systems. nih.gov

For instance, block copolymers containing a phenylboronic acid block can self-assemble into nanoparticles or micelles. nih.gov In an aqueous environment, the boronic acid groups can bind with glucose, which is a polyol. This binding event alters the hydrophilic-hydrophobic balance of the polymer, causing the nanoparticle structure to swell and release an encapsulated drug. nih.gov This glucose-triggered release mechanism holds promise for developing "smart" insulin delivery systems for diabetes treatment. nih.gov The synthesis of these polymers often involves controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture. nih.gov

| Component | Example | Role in Functional Polymer Synthesis |

| Functional Monomer | 3-Acrylamidophenylboronic acid (a related PBA) | Provides the glucose-responsive functionality. nih.gov |

| Stimuli-Responsive Polymer Block | Poly(N-isopropylacrylamide) (PNIPAM) | Imparts temperature sensitivity (thermo-responsive). nih.gov |

| Chain Transfer Agent (CTA) | S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (DMP) | Controls the polymerization process (RAFT) to create well-defined block copolymers. nih.gov |

| Resulting Polymer | PNIPAM-b-PAPBA | A multi-responsive block copolymer that can respond to both temperature and glucose concentration. nih.gov |

Supramolecular Chemistry and Macrocyclic Architectures

In supramolecular chemistry, non-covalent interactions are used to construct large, well-defined molecular assemblies. nih.govchemrxiv.org this compound is a valuable component in this field, primarily through its use in forming the covalent backbone of macrocycles via cross-coupling reactions. rsc.org These macrocycles then serve as hosts or building blocks for larger supramolecular structures with unique recognition and assembly properties. frontiersin.org

The synthesis of highly strained, conjugated nanostructures like hydrocarbon belts represents a significant challenge in organic chemistry. rsc.org A powerful strategy to overcome this involves the use of pre-organized, unstrained macrocyclic arenes as precursors. nih.govrsc.org Arylboronic acids are essential reagents for constructing these macrocyclic precursors efficiently.

In a notable example, a tetratriflate macrocycle derived from resorcin sigmaaldrich.comarene was used as a scaffold. nih.gov Through a four-fold Suzuki-Miyaura cross-coupling reaction with 3,4-dimethoxyphenylboronic acid , a close isomer of the subject compound, a larger, unstrained macrocycle was successfully synthesized. nih.gov This reaction demonstrates the utility of dimethoxyphenylboronic acids in efficiently building the complex aryl frameworks required for these advanced architectures. Subsequent chemical steps can then be used to induce the strain necessary to form the final hydrocarbon belt structure. nih.gov The use of arylboronic acids provides a convenient and high-yielding pathway to these intricate macrocyclic arenes. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance |

| Tetratriflate macrocycle 1 | 3,4-Dimethoxyphenylboronic acid | Suzuki–Miyaura cross-coupling | Macrocycle 2 | Efficient construction of an unstrained precursor for hydrocarbon belt synthesis. nih.gov |

Chiral recognition, the ability of a host molecule to preferentially bind to one enantiomer of a chiral guest, is crucial in fields like asymmetric synthesis and drug development. rsc.org Macrocycles are excellent candidates for chiral receptors due to their well-defined cavities and the potential for installing multiple interaction sites. frontiersin.orgrsc.org

Chemical Sensors and Recognition Systems (e.g., Diol Binding for Glucose Sensing)

This compound is a member of the boronic acid class of compounds, which are widely investigated for their potential in chemical sensing and molecular recognition. The core of this capability lies in the unique ability of the boronic acid functional group, B(OH)₂, to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is particularly significant for the detection of saccharides, such as glucose, which are rich in diol groups. dcu.iebham.ac.uk

The sensing mechanism is based on the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. nih.gov The binding of a diol, like glucose, to the boronic acid moiety shifts this equilibrium, forming a more stable cyclic boronate ester. dcu.ie This binding event can be transduced into a measurable signal, most commonly a change in fluorescence. dcu.ie In a typical sensor setup, a fluorescent reporter molecule (fluorophore) is paired with the boronic acid. dcu.ie The interaction with glucose can alter the electronic properties of the system, leading to either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, allowing for quantitative detection. bham.ac.ukdcu.ie

While much of the foundational research focuses on phenylboronic acid or more complex diboronic acid structures designed for higher glucose selectivity, this compound serves as a relevant structural motif. nih.gov The two methoxy groups on the phenyl ring are electron-donating, which influences the Lewis acidity of the boron center. nih.gov This, in turn, affects the pKa of the boronic acid and its binding affinity with diols, a critical parameter in sensor design. Researchers developing novel sensing systems can utilize substituted phenylboronic acids like the 2,3-dimethoxy derivative as building blocks to fine-tune these properties for specific applications, such as continuous glucose monitoring for diabetes management. dcu.ieresearchgate.net

Catalytic Applications

Beyond its use in Suzuki-Miyaura cross-coupling reactions, this compound and other arylboronic acids are gaining recognition as versatile and environmentally friendly catalysts in their own right. ontosight.airsc.org Their catalytic activity stems from their ability to act as mild Lewis acids, activating specific functional groups to facilitate a variety of organic transformations under gentle conditions. rsc.org

Organoboron Acids as Lewis Acid Catalysts

Boronic acids function as Lewis acids because the boron atom has an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base (e.g., an oxygen or nitrogen atom). nih.gov This interaction is central to their catalytic power. When this compound interacts with a substrate containing a hydroxyl group, it can form a reversible covalent bond, creating a boronate intermediate. rsc.org This process activates the substrate, making it more susceptible to subsequent reactions. The electron-donating nature of the two methoxy groups on the aromatic ring of this compound modulates its Lewis acidity, which can be harnessed to control catalytic activity and selectivity. nih.gov

Catalysis of Organic Transformations (e.g., Dehydration, Condensation, Acylation, Alkylation, Cycloaddition)

Boronic acid catalysis (BAC) has been successfully applied to a range of important organic reactions, promoting them with high efficiency and atom economy. rsc.org By activating hydroxyl groups, these catalysts circumvent the need for harsher reagents or multi-step activation sequences. rsc.org

Key transformations catalyzed by arylboronic acids include:

Dehydration and Condensation: One of the most prominent applications is in the direct formation of amides from carboxylic acids and amines. The boronic acid catalyst activates the carboxylic acid, facilitating the dehydration-condensation process under milder conditions than traditional methods. rsc.orgnih.gov This is highly relevant in pharmaceutical and polymer production. nih.gov

Acylation and Alkylation: Alcohols can be activated by boronic acid catalysts to generate carbocation-like intermediates. These intermediates can then be trapped by various nucleophiles. This enables selective Friedel-Crafts-type alkylation reactions, where an activated alcohol alkylates an electron-rich aromatic ring. rsc.org

Cycloaddition: Boronic acids can catalyze cycloaddition reactions involving unsaturated carboxylic acids. rsc.org

The table below summarizes some of the organic transformations where arylboronic acids like this compound can serve as catalysts.

| Reaction Type | Substrate 1 | Substrate 2 | Role of Boronic Acid Catalyst |

| Amidation (Condensation) | Carboxylic Acid | Amine | Activates the carboxylic acid for nucleophilic attack by the amine. |

| Friedel-Crafts Alkylation | Alcohol | Arene | Activates the alcohol to form an electrophilic intermediate. |

| Conjugate Addition | Unsaturated Carboxylic Acid | Nucleophile | Activates the carboxylic acid to promote addition. |

Enhancing Reaction Efficiency and Selectivity in Industrial Applications

The use of this compound and related organoboron catalysts offers significant advantages for industrial chemical synthesis. A primary benefit is the improvement in reaction efficiency through high atom economy. rsc.org Catalytic dehydration reactions, for instance, produce water as the only byproduct, which is a major improvement over methods that use stoichiometric coupling reagents that generate large amounts of waste. nih.gov

Furthermore, boronic acid catalysis often proceeds under mild reaction conditions, reducing the energy input required and potentially minimizing the formation of side products. rsc.org This leads to higher selectivity and simpler purification processes. The potential for catalyst recycling, particularly with modified fluorous boronic acids, further enhances their industrial appeal by lowering operational costs. nih.gov While large-scale industrial use is still an emerging area, the principles of boronic acid catalysis demonstrate a clear path toward more sustainable and efficient manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes to 2,3-Dimethoxyphenylboronic Acid and Its Derivatives

The pursuit of more efficient, sustainable, and cost-effective methods for synthesizing this compound and its derivatives is a key area of future research. Traditional methods often rely on the reaction of an organolithium or Grignard reagent with a trialkyl borate, which can present challenges related to functional group tolerance and the need for cryogenic conditions.

Future research is focused on the development of novel catalytic systems, particularly those based on palladium and copper, to facilitate the direct C-H borylation of 2,3-dimethoxyanisole. These methods offer the potential for milder reaction conditions, reduced waste, and a broader substrate scope. Additionally, flow chemistry is emerging as a powerful tool for the continuous and scalable synthesis of boronic acids, offering precise control over reaction parameters and improved safety.

| Synthetic Approach | Catalyst/Reagent | Advantages | Research Focus |

| C-H Borylation | Palladium or Copper Catalysts | Milder conditions, reduced waste, broader scope | Development of more active and selective catalysts |

| Flow Chemistry | - | Continuous production, scalability, safety | Optimization of reactor design and reaction conditions |

Exploration of New Reactivity Modes and Mechanistic Discoveries

While this compound is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, researchers are actively exploring new reactivity modes. The presence of the two methoxy (B1213986) groups at the ortho and meta positions influences the electronic properties of the boronic acid, opening avenues for unique chemical transformations.

Future investigations will likely focus on its use in other types of cross-coupling reactions, such as Chan-Lam and Heck reactions. There is also growing interest in the development of photoredox-catalyzed reactions involving boronic acids, which can enable novel bond formations under mild conditions. Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial for understanding and optimizing these new reactions.

Expansion of Biomedical Applications through Rational Design

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Boronic acids are known to interact with diols, a motif present in many biological molecules, making them promising candidates for enzyme inhibitors and sensors.

Rational drug design, guided by computational modeling and a deep understanding of protein-ligand interactions, will drive the development of this compound derivatives with enhanced potency and selectivity. Key areas of interest include the design of inhibitors for enzymes such as serine proteases and beta-lactamases, as well as the development of novel anticancer and anti-inflammatory agents.

Integration into Advanced Functional Materials and Supramolecular Systems

The ability of boronic acids to form reversible covalent bonds with diols is being harnessed for the creation of advanced functional materials. This compound can be incorporated into polymers and other macromolecules to create materials with stimuli-responsive properties.

Future research in this area will focus on the development of "smart" materials that can respond to changes in pH, temperature, or the presence of specific analytes. These materials could find applications in drug delivery, sensing, and self-healing materials. The formation of well-defined supramolecular structures through the self-assembly of this compound derivatives is another promising avenue for creating novel materials with tailored properties.

Computational Chemistry and Machine Learning in Predicting Reactivity and Applications

Computational chemistry and machine learning are poised to play an increasingly important role in accelerating the discovery and development of new applications for this compound. Quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of the molecule, guiding the design of new reactions and catalysts.

Machine learning algorithms can be trained on large datasets of experimental data to predict the outcome of reactions, identify promising drug candidates, and guide the design of new functional materials. This data-driven approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error experimentation.

| Technology | Application in this compound Research | Potential Impact |

| Quantum Mechanics | Elucidating reaction mechanisms, predicting reactivity | Guiding the design of new catalysts and reactions |

| Machine Learning | Predicting reaction outcomes, identifying drug candidates | Accelerating the discovery of new applications |

常见问题

Q. Q1. What are the optimal conditions for synthesizing 2,3-dimethoxyphenylboronic acid, and how can purity be ensured?

Answer: The synthesis typically involves a two-step process:

- Step 1: Diazotization of 2,3-dimethoxyaniline using sodium nitrite and HCl at 0–5°C in methanol/water .

- Step 2: Boronation with tetrahydroxydiboron at room temperature, yielding ~65% crude product.

Purification is achieved via recrystallization from aqueous ethanol, followed by characterization using: - Melting point analysis: Expected range 245–250°C (decomposition) .

- HPLC or GC: Purity >97% is confirmed using high-performance liquid chromatography with UV detection .

- NMR spectroscopy: B NMR shows a peak near 30 ppm, typical for arylboronic acids; H NMR confirms methoxy group positions .

Reaction Methodology

Q. Q2. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

Answer: This compound is effective in Pd-catalyzed couplings with aryl halides/triflates. Key parameters:

- Catalyst system: Pd(PPh) or PdCl(dppf) in THF/water .

- Base: KCO or NaCO (pH 9–10) to stabilize the boronate intermediate.

- Electronic effects: The electron-donating methoxy groups at positions 2 and 3 moderately reduce reactivity compared to unsubstituted phenylboronic acids. Steric hindrance from the 2-methoxy group may slow coupling with bulky substrates .

- Yield optimization: Use excess boronic acid (1.2–1.5 eq) and degassed solvents to prevent protodeboronation .

Advanced Structural and Electronic Analysis

Q. Q3. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?

Answer: DFT/B3LYP calculations reveal:

- Frontier molecular orbitals: The HOMO is localized on the boronic acid group, while the LUMO resides on the aromatic ring, indicating nucleophilic boronate formation under basic conditions .

- Vibrational modes: IR spectroscopy combined with DFT identifies B–O stretching at ~1350 cm and O–H bending (from –B(OH)) at ~950 cm .

- Solvent effects: Water enhances boronic acid’s Lewis acidity via hydrogen bonding, critical for its interaction with diols (e.g., saccharides) in sensing applications .

Contradictory Reactivity Data

Q. Q4. Why do some studies report inconsistent reactivity of this compound in cross-coupling reactions?

Answer: Discrepancies arise from:

- Substrate compatibility: Electron-deficient aryl halides (e.g., nitro-substituted) react efficiently, while electron-rich partners require higher temperatures or microwave assistance .

- Protodeboronation: Acidic or protic conditions (e.g., MeOH without base) promote degradation, reducing yields. Stabilizing additives like NaHCO mitigate this .

- Impurities: Anhydride byproducts (common in boronic acid synthesis) can inhibit catalysis. Purity verification via B NMR is recommended .

Safety and Handling Protocols

Q. Q5. What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Storage: Keep at 0–6°C in airtight containers to prevent moisture absorption and oxidation .

- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319 hazards) .

- Spill management: Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

- Waste disposal: Treat with hydrogen peroxide to oxidize residual boronic acid before disposal .

Comparative Reactivity with Structural Analogs

Q. Q6. How does substituting methoxy groups at positions 2 and 3 affect reactivity compared to 3,4- or 2,4-dimethoxy analogs?

Answer:

- Electronic effects: 2,3-Dimethoxy substitution creates a meta-directing pattern, reducing conjugation with the boronic acid group vs. para-substituted analogs .

- Steric effects: The 2-methoxy group hinders transmetalation in Suzuki reactions, requiring longer reaction times compared to 3,4-dimethoxy derivatives .

- Biological interactions: The 2,3-dimethoxy motif shows higher affinity for specific lectins due to optimized hydrogen bonding, as seen in glycoprotein recognition studies .

Advanced Applications in Drug Discovery

Q. Q7. How is this compound utilized in designing kinase inhibitors or PROTACs?

Answer:

- Kinase inhibitors: The boronic acid group acts as a covalent warhead, targeting catalytic lysines in kinases (e.g., BTK). Methoxy groups enhance solubility and binding to hydrophobic pockets .

- PROTACs: The compound serves as a linker for E3 ligase recruitment. Its rigidity from the aromatic ring improves proteolysis targeting efficiency .

- Validation: Cellular assays (e.g., Western blotting for target degradation) and SPR analysis confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations